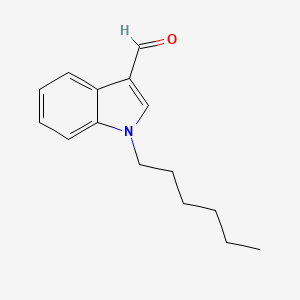

1-hexyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hexyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the third position of the indole ring. The structure of this compound makes it an important precursor for synthesizing biologically active molecules and various heterocyclic derivatives .

Mecanismo De Acción

Target of Action

1-Hexyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .

Mode of Action

The mode of action of this compound involves multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Biochemical Pathways

The biochemical pathways of this compound involve the synthesis of biologically active structures . The compound and its derivatives are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Result of Action

The result of the action of this compound is the production of biologically active structures . These structures are generated through multicomponent reactions (MCRs), which offer access to complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Hexyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with hexyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1-Hexyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.

Major Products Formed:

Oxidation: 1-Hexyl-1H-indole-3-carboxylic acid.

Reduction: 1-Hexyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Biological Applications

1-Hexyl-1H-indole-3-carbaldehyde and its derivatives are recognized for their potential therapeutic effects. They serve as precursors in the synthesis of various biologically active molecules, including:

- Antitumor Agents : Compounds derived from this compound have shown potential in inhibiting tumor growth through various mechanisms, including targeting tubulin polymerization .

- Antimicrobial Activity : The indole structure is known for its antibacterial and antifungal properties, making derivatives of this compound candidates for developing new antimicrobial agents .

- Neuroprotective Effects : Research indicates that certain indole derivatives exhibit neuroprotective properties, suggesting their potential use in treating neurodegenerative diseases .

Material Science Applications

In addition to biological applications, this compound has been explored in material science:

- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for use in OLED technology, where it can act as a light-emitting layer due to its ability to facilitate charge transport .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of various derivatives of this compound against different cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cells. The study highlighted the importance of structural modifications on the activity of these compounds .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 4.2 |

| This compound | A549 | 3.1 |

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of synthesized derivatives from this compound. The study demonstrated that specific derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential for development into new antibiotics .

| Derivative | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 |

| Derivative B | Escherichia coli | 18 |

Comparación Con Compuestos Similares

1-Hexyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

1H-Indole-3-carbaldehyde: Lacks the hexyl group, making it less hydrophobic and potentially less bioavailable.

1-Methyl-1H-indole-3-carbaldehyde: Contains a methyl group instead of a hexyl group, resulting in different physicochemical properties and reactivity.

1-Butyl-1H-indole-3-carbaldehyde: Has a shorter alkyl chain, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Actividad Biológica

1-Hexyl-1H-indole-3-carbaldehyde is a compound derived from the indole family, characterized by its unique structural features, including a hexyl group and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{15}N O, with a molecular weight of approximately 201.27 g/mol. The structure can be represented as follows:

The presence of the hexyl chain enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . Preliminary studies have shown that derivatives of indole structures often possess significant antitumor activity due to their ability to interfere with cancer cell proliferation and induce apoptosis.

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. The mechanism typically involves inhibition of bacterial growth and biofilm formation.

Table 2: Antimicrobial Activity Data

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 40 | Antifungal |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity, disruption of cellular processes, and ultimately, cell death in targeted cancer cells or pathogens.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

-

Case Study on Anticancer Efficacy :

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspases, leading to programmed cell death. -

Antimicrobial Effectiveness :

In a separate investigation involving Staphylococcus aureus, the compound exhibited a MIC value of 32 µg/mL. The study concluded that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in treating persistent infections.

Propiedades

IUPAC Name |

1-hexylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-3-4-7-10-16-11-13(12-17)14-8-5-6-9-15(14)16/h5-6,8-9,11-12H,2-4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXMGKDLNQYGLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C2=CC=CC=C21)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.